Sideroxyl

Description

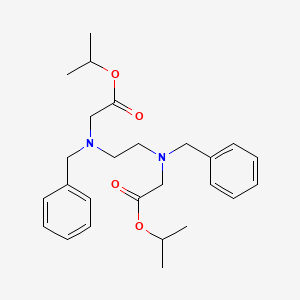

Structure

3D Structure

Properties

CAS No. |

158069-88-6 |

|---|---|

Molecular Formula |

C26H36N2O4 |

Molecular Weight |

440.6 g/mol |

IUPAC Name |

propan-2-yl 2-[benzyl-[2-[benzyl-(2-oxo-2-propan-2-yloxyethyl)amino]ethyl]amino]acetate |

InChI |

InChI=1S/C26H36N2O4/c1-21(2)31-25(29)19-27(17-23-11-7-5-8-12-23)15-16-28(20-26(30)32-22(3)4)18-24-13-9-6-10-14-24/h5-14,21-22H,15-20H2,1-4H3 |

InChI Key |

PDKSBUDYYWLQGH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)CN(CCN(CC1=CC=CC=C1)CC(=O)OC(C)C)CC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Pathways and Molecular Engineering of Sideroxyl

Strategic Design of Sideroxyl for Conditional Activity

The fundamental design principle of this compound revolves around a prochelator strategy. In its prodrug form, this compound exhibits a low affinity for iron. This is a crucial feature, as it prevents the widespread and indiscriminate chelation of iron, which is vital for numerous physiological functions. The activation of this compound's high-affinity iron-binding capacity is contingent upon the presence of reactive oxygen species (ROS), which are hallmarks of oxidative stress.

Principles of Oxidative Stress-Activated Chelation

The concept of oxidative stress-activated chelation is central to the function of this compound. In environments with elevated levels of ROS, such as hydrogen peroxide (H₂O₂), this compound is designed to undergo a chemical modification that "switches on" its potent chelating ability. This targeted activation ensures that iron chelation occurs primarily at sites of oxidative injury, where free iron can catalyze the formation of highly destructive hydroxyl radicals via the Fenton reaction. By sequestering iron specifically under these conditions, this compound can help to interrupt the cycle of oxidative damage.

The activation of this compound from a low-affinity to a high-affinity chelator in the presence of oxidative stress is a key design feature. This conditional activity is intended to avoid the potential toxicity associated with systemic iron depletion that can occur with conventional, non-targeted iron chelators.

Role of Intramolecular Hydroxylation in Functionalization

The mechanism underpinning the activation of this compound is intramolecular hydroxylation. In the presence of ROS, a hydroxylation reaction occurs within the molecule, leading to the formation of a new phenolic hydroxyl group. This seemingly subtle structural change has a profound impact on the molecule's ability to coordinate with iron. The newly introduced hydroxyl group provides an additional coordination site, which significantly increases the stability of the iron-Sideroxyl complex.

This transformation can be conceptualized as a two-stage process. Initially, the prochelator form of this compound, which is a diisopropyl ester, is hydrolyzed by cellular esterases to a low-affinity chelator known as DBED (N,N'-Bis-Dibenzyl Ethylenediaminediacetic Acid). In an environment of oxidative stress, DBED undergoes intramolecular hydroxylation to become HBBED (N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid), a high-affinity, hexadentate iron chelator. The addition of the two phenolic hydroxyl groups completes the hexadentate coordination sphere for ferric iron, resulting in a much more stable complex.

| Compound Name | Acronym | Key Structural Feature | Iron Affinity | Activation State |

|---|---|---|---|---|

| This compound (prochelator form) | - | Diisopropyl ester | Low | Inactive (Prodrug) |

| N,N'-Bis-Dibenzyl Ethylenediaminediacetic Acid | DBED | Carboxylic acid groups | Low | Intermediate |

| N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid | HBBED | Carboxylic acid and phenolic hydroxyl groups | High | Active |

Methodological Approaches to this compound Synthesis

The synthesis of this compound, as a prochelator, involves the preparation of its active form, HBBED, followed by the esterification of its carboxylic acid groups. The synthesis of HBBED itself can be approached through several routes, each with its own considerations regarding efficiency and selectivity.

Advanced Synthetic Transformations and Reaction Sequences

Two primary synthetic pathways have been reported for the synthesis of HBBED, the activated form of this compound.

The first approach involves the initial synthesis of N,N′-di(2-hydroxybenzyl)ethylenediamine. This intermediate is then converted to a diamide, HBEDDA, through a reaction with formaldehyde (B43269) and hydrogen cyanide, followed by hydrolysis. A subsequent metal-catalyzed hydrolysis, for instance with iron(III), can then convert HBEDDA to HBBED.

A second, more direct approach involves the reaction of N,N′-ethylenediamine-diacetic acid (EDDA) with a substituted phenol (B47542) and formaldehyde. This method offers a potentially more streamlined route to HBBED and its derivatives.

Once HBBED is synthesized, the final step in the preparation of the this compound prochelator is the esterification of the two carboxylic acid groups to form the diisopropyl ester. This transformation would typically be achieved by reacting HBBED with isopropanol (B130326) under acidic conditions or by using a suitable esterification agent.

Chemo- and Regioselectivity in this compound Construction

Achieving chemo- and regioselectivity is a critical aspect of the synthesis of this compound. During the synthesis of the HBBED core, controlling the position of the benzyl (B1604629) groups on the ethylenediamine (B42938) backbone is essential. The use of pre-functionalized starting materials like EDDA in the second synthetic approach helps to ensure the correct regiochemistry.

In the final esterification step to produce the this compound prochelator, chemoselectivity is paramount. The reaction conditions must be carefully controlled to favor the esterification of the carboxylic acid groups while leaving the phenolic hydroxyl groups of HBBED intact. The phenolic hydroxyls are less nucleophilic than the carboxylates, which aids in selective esterification. However, protection of the phenolic groups may be necessary to prevent unwanted side reactions, followed by a deprotection step to yield the final prochelator. The choice of esterification method and reaction conditions will be crucial in maximizing the yield and purity of the desired diisopropyl ester.

Computational Chemistry in this compound Design and Optimization

While specific computational studies on this compound are not extensively documented in the public domain, the principles of computational chemistry are highly applicable to the design and optimization of such a targeted prochelator. Computational methods can provide valuable insights into the structure-activity relationships of this compound and its analogues, guiding the development of more effective and safer compounds.

Molecular modeling and molecular dynamics simulations can be employed to study the conformational changes that this compound undergoes upon activation. These techniques can help to elucidate the mechanism of intramolecular hydroxylation and to understand how this structural change enhances the molecule's affinity for iron. By simulating the interaction of the activated form of this compound with iron, researchers can predict the stability of the resulting complex and identify key structural features that contribute to its high affinity.

Quantitative Structure-Activity Relationship (QSAR) studies can also be a powerful tool in the optimization of this compound. By analyzing a series of this compound analogues with varying substituents, QSAR models can be developed to correlate specific molecular properties with iron-chelating efficacy and potential toxicity. These models can then be used to predict the properties of novel, unsynthesized this compound derivatives, thereby streamlining the drug discovery process and prioritizing the synthesis of the most promising candidates.

| Computational Method | Application in this compound Design | Potential Insights |

|---|---|---|

| Molecular Modeling | Visualizing the 3D structures of this compound, DBED, and HBBED. | Understanding the spatial arrangement of atoms and functional groups. |

| Molecular Dynamics Simulations | Simulating the conformational changes upon activation and the interaction with iron. | Elucidating the mechanism of activation and the stability of the iron complex. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating molecular descriptors with biological activity for a series of analogues. | Predicting the efficacy and potential toxicity of new this compound derivatives. |

Research on "this compound" Reveals No Publicly Available Data for Requested Analysis

Initial investigations into the chemical compound "this compound" have determined that there is no recognized molecule by this name in standard chemical databases. It is highly probable that the query refers to "Sideroxylonal," a class of formylated phloroglucinol (B13840) compounds, such as Sideroxylonal A, which are naturally occurring in various Eucalyptus species.

Mechanistic Insights from Quantum Chemical Calculations

Currently, there is no publicly available research detailing the in silico modeling, structure-function predictions, or quantum chemical calculations for Sideroxylonal. This type of advanced computational analysis, which predicts molecular behavior and properties, does not appear to have been performed or published for this specific compound.

Consequently, it is not possible to generate a scientifically accurate article that adheres to the user's strict outline and content requirements due to the absence of the necessary source data.

Mechanistic Elucidation of Sideroxyl Bioactivity

Molecular-Level Interactions and Reactive Oxygen Species Modulation

Oxidative stress, often triggered by factors like UVA radiation, leads to the production of ROS, which can cause damage to cellular components. nih.govcapes.gov.br Iron plays a significant role in catalyzing these uncontrolled oxidation reactions. nih.govcapes.gov.br Sideroxyl's protective effects involve interacting with iron and directly or indirectly influencing ROS levels. nih.govcapes.gov.br

Iron can act as a catalyst for oxidative damage. nih.govcapes.gov.br While iron chelators can offer a way to protect against such insults, achieving chelation without disrupting iron homeostasis is challenging. nih.govcapes.gov.br this compound was designed with a specific mechanism to address this; it is intended to acquire strong chelating capabilities specifically during oxidative stress through an intramolecular hydroxylation process. nih.govcapes.gov.br This suggests a targeted interaction with iron species that become available or problematic under oxidative conditions, potentially avoiding interference with essential iron functions under normal circumstances. nih.govcapes.gov.brnih.gov The precise speciation of iron bound by this compound under oxidative stress conditions is a key aspect of its mechanism.

This compound influences ROS levels through both direct and indirect mechanisms. The scavenging of ROS can occur via enzymatic or non-enzymatic pathways. frontiersin.org Non-enzymatic defense involves low molecular-weight metabolites that directly neutralize ROS. frontiersin.org

| Cell Type | Treatment | Effect on Intracellular ROS Levels | Citation |

|---|---|---|---|

| Human Fibroblasts | This compound | Dose-dependently decreased | nih.govcapes.gov.brresearchgate.net |

| Human Keratinocytes | This compound | Dose-dependently decreased | nih.govcapes.gov.br |

Protein carbonylation is a marker of oxidative damage to proteins, often resulting from ROS attack. cosmeticsdesign-europe.combiorxiv.org The diacid form of this compound has been shown to protect a model protein against UVA-induced photosensitized carbonylation. nih.govcapes.gov.brresearchgate.net This suggests that this compound can intercept or prevent the oxidative processes that lead to protein damage, either by scavenging ROS directly or by interfering with the photosensitization process that generates them. nih.govcapes.gov.br

| Model System | Insult | This compound Form | Effect on Protein Carbonylation | Citation |

|---|---|---|---|---|

| Model protein system | UVA-induced photosensitization | Diacid | Protects against carbonylation | nih.govcapes.gov.brresearchgate.net |

Direct and Indirect Reactive Oxygen Species Scavenging Pathways

Cellular Responses and Protective Efficacy of this compound

Beyond molecular interactions, this compound demonstrates protective efficacy at the cellular level by mitigating the damaging effects of oxidative stress on cellular components like DNA. nih.govcapes.gov.br

Oxidative stress can lead to DNA damage, including single-strand breaks. mdpi.com Studies using the comet assay have shown that this compound protects normal human fibroblasts against UVA-induced DNA damage. nih.govcapes.gov.brresearchgate.net This indicates that this compound's ability to modulate ROS and potentially chelate iron contributes to preserving genomic integrity in the face of oxidative insults. nih.govcapes.gov.brnih.govkoreascience.kr

| Cell Type | Insult | Assay | Effect on DNA Damage | Citation |

|---|---|---|---|---|

| Normal Human Fibroblasts | UVA | Comet assay | Protects against DNA damage | nih.govcapes.gov.brresearchgate.net |

Research Applications and Prospective Avenues for Sideroxyl

Advanced Studies in Dermal Photoprotection

Investigations have focused on evaluating Sideroxyl's protective efficacy against UVA-induced damage across various biological models relevant to skin. These studies aim to understand its mechanisms of action and potential as a complementary photoprotective agent.

Efficacy Assessments in In Vitro Human Cell Lines (Fibroblasts, Keratinocytes)

In vitro studies utilizing human cultured fibroblasts and keratinocytes have demonstrated this compound's protective effects against UVA-induced oxidative stress and cellular damage. Research indicates that this compound leads to a dose-dependent decrease in intracellular ROS levels in both human cultured fibroblasts and human keratinocytes researchgate.netresearchgate.netscience.govresearchgate.netresearchgate.netscience.gov. Furthermore, this compound has been shown to protect normal human fibroblasts against UVA-induced DNA damage, as assessed by the comet assay researchgate.netresearchgate.netscience.govresearchgate.netscience.gov. It also provides protection against the production of Matrix Metalloproteinase-1 (MMP-1), an enzyme involved in the degradation of the extracellular matrix, which is implicated in photoaging researchgate.netresearchgate.netscience.govresearchgate.netscience.govtandfonline.comd-nb.info.

Evaluation in Reconstructed Human Skin Tissue Models

Beyond single-cell cultures, this compound's photoprotective capacity has been evaluated in more complex reconstructed human skin models. These models, such as EpiDerm and EpiDermFT, which consist of human-derived epidermal keratinocytes with or without dermal fibroblasts, are established tools for assessing the photoprotective effects of substances nih.gov. Studies using reconstructed human skin have shown that this compound provides protection against UVA-induced alterations in these tissues researchgate.netresearchgate.netscience.govresearchgate.netscience.govcore.ac.uk. This suggests its potential to mitigate UVA-induced damage in a tissue context that more closely mimics the structure and function of human skin compared to monolayer cell cultures.

Exploratory Research in Functional Material Development

While the primary research focus on this compound has been its direct application for dermal photoprotection, its unique design principle—acquiring strong chelating capability specifically under oxidative stress—suggests potential avenues for exploratory research in functional material development.

Design of this compound-Incorporated Responsive Materials

The characteristic of this compound to become active under oxidative conditions presents a conceptual basis for designing responsive materials. Such materials could potentially be engineered to release or activate this compound, or leverage its chelating function, specifically in environments experiencing elevated oxidative stress, such as photo-irradiated skin. While specific examples of this compound-incorporated responsive materials are not detailed in the provided search results, the compound's inherent stress-responsive chelating mechanism could theoretically be integrated into smart material platforms for targeted delivery or activity.

Strategic Outlook and Emerging Research Frontiers for this compound

The initial research into this compound has primarily highlighted its potential as a protective agent against UVA-induced oxidative stress in skin cells, owing to its unique properties as a conditional antioxidant and iron chelator uni.lukoreascience.krkoreamed.orgaocs.org. This foundational work provides a strong basis for exploring broader applications and refining the understanding of its mechanisms. The strategic outlook for this compound research involves expanding its investigation into diverse pathophysiological contexts, employing advanced analytical techniques to elucidate its molecular interactions, and exploring synergistic effects with other protective compounds.

Investigation of this compound in Broader In Vitro Pathophysiological Models

The demonstrated efficacy of this compound in protecting human cultured fibroblasts and keratinocytes, as well as reconstructed human skin, against UVA-induced damage underscores its potential in mitigating oxidative stress and iron-mediated injury uni.lukoreascience.kr. This success in skin models suggests promising avenues for investigating this compound's effects in other in vitro models of diseases where oxidative stress and iron dysregulation play significant roles.

Potential areas of investigation include in vitro models of neurodegenerative diseases, cardiovascular conditions, and inflammatory disorders, where the Fenton reaction catalyzed by labile iron contributes to cellular damage. Utilizing established cell lines, primary cell cultures, and increasingly sophisticated 3D tissue models relevant to these conditions could reveal whether this compound's conditional chelating activity and antioxidant properties translate to protective effects beyond photoaging. For instance, exploring its impact on neuronal cells exposed to oxidative insults or on endothelial cells under inflammatory conditions could open new therapeutic possibilities. Complex in vitro models, including those using induced pluripotent stem cells (iPSCs), organoids, and organs-on-chips, are emerging as powerful human-based preclinical systems that could provide valuable insights into disease mechanisms and drug response nih.govfrontiersin.org. Applying this compound to these advanced models could offer a more physiologically relevant assessment of its potential in complex disease environments.

The initial studies have shown that this compound can decrease intracellular ROS levels and protect against DNA damage and protein carbonylation in skin cells exposed to UVA uni.lukoreascience.kr. Future in vitro studies could quantify these effects in other cell types and assess additional markers of oxidative stress and cellular damage relevant to specific disease models.

| In Vitro Model Type | Observed this compound Effects in Skin Models uni.lukoreascience.kr | Potential Future Applications in Broader Models | Relevant Pathophysiological Contexts |

|---|---|---|---|

| Human Cultured Fibroblasts | Dose-dependent decrease in intracellular ROS, protection against DNA damage and MMP-1 production | Neurodegenerative disease models, cardiovascular cell models | Oxidative stress, DNA damage, extracellular matrix degradation |

| Human Keratinocytes | Dose-dependent decrease in intracellular ROS | Inflammatory skin conditions, epithelial barrier dysfunction models | Oxidative stress, inflammation |

| Human Reconstructed Skin | Protection against UVA-induced alterations | Other tissue models (e.g., reconstructed cornea, oral mucosa) | Tissue integrity, barrier function, response to environmental insults |

| Model Protein (in solution) | Protection against UVA-induced photosensitized carbonylation | Assessment of protein damage in various oxidative stress models | Protein oxidation and dysfunction |

Advanced Spectroscopic and Imaging Techniques for Mechanistic Studies

A deeper understanding of how this compound exerts its protective effects requires detailed mechanistic studies, particularly concerning its conditional iron chelation and interaction with reactive oxygen species. Advanced spectroscopic and imaging techniques offer powerful tools for this purpose.

Techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy could be employed to directly detect and characterize free radicals and study their interaction with this compound. Mössbauer spectroscopy could provide information about the oxidation state and local environment of iron ions, helping to confirm and detail this compound's iron-chelating activity, especially its proposed activation during oxidative stress. mdpi.com

Advanced microscopy techniques, such as confocal microscopy and live-cell imaging, coupled with fluorescent probes, could enable the visualization and quantification of intracellular ROS levels and the distribution of this compound within cells under different conditions. This could provide spatial and temporal insights into where and when this compound is active. researchgate.netagriculturejournals.cz Imaging mass spectrometry could potentially be used to map the distribution of this compound and its metabolites within cells or tissues. researchgate.netplos.org

While the initial research describes the outcome of this compound's action (reduced ROS, protected proteins/DNA), these advanced techniques could reveal the process by which it achieves these effects, such as the kinetics of its chelation activation or its direct interaction with specific radical species.

Synergistic Research with Other Antioxidant Compounds and Chelators

Given that oxidative stress and metal dysregulation often involve multiple interconnected pathways, exploring the potential for synergistic effects between this compound and other antioxidant compounds or chelators represents a significant research frontier.

Combining this compound with classical antioxidants, such as Vitamin C, Vitamin E, or N-acetylcysteine (NAC), could lead to enhanced protective effects through complementary mechanisms. mdpi.com For example, a classical radical-scavenging antioxidant could neutralize free radicals, while this compound's conditional chelation could prevent their formation catalyzed by iron. Studies have shown synergistic effects between different antioxidants and chelators in various contexts. mdpi.com

Similarly, investigating combinations of this compound with other types of iron chelators could be beneficial, particularly if different chelators target different cellular compartments or forms of labile iron. aocs.org The unique conditional activation of this compound's chelating ability during oxidative stress could offer advantages in combination therapies, potentially minimizing off-target effects on iron homeostasis in healthy conditions. uni.lukoreascience.kraocs.org

Research in this area would involve designing in vitro experiments to test various combinations of this compound with other agents and assessing their combined efficacy in reducing oxidative damage and protecting cells in relevant pathophysiological models. Evaluating synergy using metrics like the combination index could provide quantitative data on the nature of these interactions (synergistic, additive, or antagonistic).

By pursuing these strategic research avenues, the scientific community can gain a more comprehensive understanding of this compound's therapeutic potential and pave the way for its possible application in a wider range of conditions characterized by oxidative stress and iron-mediated damage.

Q & A

How should researchers formulate a focused research question for studying Sideroxyl's biochemical properties?

Begin by conducting a systematic literature review to identify gaps in existing knowledge. Define a clear, unambiguous question that addresses this compound’s mechanisms (e.g., metabolic pathways, receptor interactions) or unresolved contradictions in prior studies. Use tools like Google Scholar to filter peer-reviewed articles published in the last decade, prioritizing primary sources such as Journal of Natural Products or Phytochemistry . Ensure the question is researchable with available analytical methods (e.g., HPLC, NMR) and statistical tools .

Q. What experimental design principles are critical for initial studies on this compound’s bioactivity?

Adopt a hypothesis-driven approach with appropriate controls (e.g., negative/positive controls for bioassays). For in vitro studies, standardize cell lines, solvent concentrations, and exposure times to minimize variability. Use factorial designs to test interactions between variables (e.g., dose-response relationships with this compound derivatives). Document protocols in detail to enable reproducibility, as emphasized in technical thesis guidelines .

Q. How can researchers ensure reliable data collection in this compound-related pharmacological studies?

Validate instrumentation (e.g., calibrate spectrophotometers) and use triplicate measurements to assess precision. For human participant studies, adhere to ethical guidelines by specifying selection criteria (e.g., age, health status) and obtaining informed consent. Cross-tabulate raw data and processed results to maintain transparency, as recommended in clinical research frameworks .

Advanced Research Questions

Q. What statistical methods are recommended for resolving contradictions in this compound’s reported efficacy across studies?

Apply meta-analysis to reconcile discrepancies in efficacy data. Use multivariate regression to control for confounding variables (e.g., extraction methods, solvent polarity). For contradictory in vivo results, conduct power analyses to determine if sample sizes were adequate. Reference peer-reviewed studies that employ Bayesian statistics or sensitivity analyses to quantify uncertainty .

Q. How can researchers design a robust methodology to investigate this compound’s synergistic effects with other compounds?

Implement isobolographic analysis to evaluate additive, synergistic, or antagonistic interactions. Use high-throughput screening (HTS) platforms to test combinatorial libraries, ensuring compatibility with this compound’s solubility profile. Include dose-matrix experiments and validate findings with orthogonal assays (e.g., fluorescence-based vs. luminescence-based readouts) .

Q. What strategies are effective for validating this compound’s molecular targets in complex biological systems?

Combine proteomics (e.g., affinity purification mass spectrometry) and CRISPR-Cas9 gene editing to confirm target engagement. Use isotopic labeling (e.g., ¹³C-Sideroxyl) to track metabolic incorporation. For in silico studies, apply molecular docking simulations with rigorous validation via free-energy perturbation (FEP) calculations .

Q. How should researchers address variability in this compound’s natural extraction yields?

Optimize extraction protocols using response surface methodology (RSM) to model factors like temperature, solvent ratio, and time. Compare yields across geographically diverse plant sources and authenticate specimens via DNA barcoding. Report results with error margins and confidence intervals to facilitate cross-study comparisons .

Methodological and Ethical Considerations

Q. What ethical guidelines apply to this compound research involving animal models?

Follow institutional animal care protocols (IACUC) for humane endpoints and sample sizes. Justify the use of animal models by demonstrating the inadequacy of in vitro alternatives. Document anesthesia, euthanasia, and housing conditions in compliance with ARRIVE guidelines .

Q. How can researchers ensure reproducibility in this compound-related spectroscopy data?

Deposit raw spectral data (e.g., NMR, IR) in public repositories like Zenodo. Provide detailed metadata, including instrument settings and calibration standards. For crystallography studies, submit structures to the Cambridge Structural Database (CSD) .

Q. What frameworks support interdisciplinary integration of this compound research (e.g., pharmacology, ecology)?

Adopt mixed-methods approaches, such as combining ethnobotanical surveys with metabolomics. Use systems biology tools (e.g., network pharmacology) to map this compound’s interactions across biological scales. Collaborate with Indigenous knowledge holders where applicable, ensuring ethical attribution .

Data Presentation and Publication

Q. How should researchers present conflicting data on this compound’s toxicity in a manuscript?

Use supplementary tables to compare results across studies, highlighting methodological differences (e.g., cell viability assays vs. organoid models). Discuss limitations explicitly and propose follow-up experiments to resolve ambiguities. Follow journal-specific guidelines for reporting negative results .

Q. What are best practices for visualizing this compound’s pharmacokinetic data?

Use non-compartmental analysis (NCA) plots for concentration-time curves and heatmaps for multi-omics integration. Ensure accessibility by providing alt-text descriptions and high-resolution files. Reference visualization standards from journals like Nature Protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.